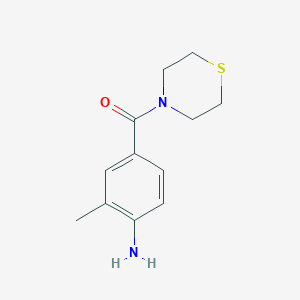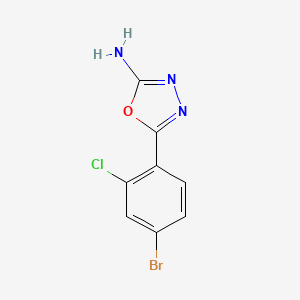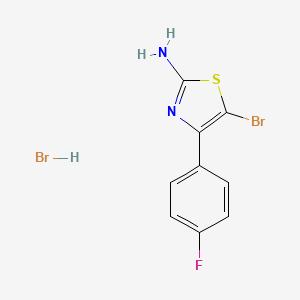
5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide
Descripción general
Descripción
5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide, also known as 5-Bromo-4-fluorophenyl-1,3-thiazol-2-amine hydrobromide, is a heterocyclic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, as well as a wide range of other biological activities.
Aplicaciones Científicas De Investigación
Fluorescent and Colorimetric pH Probe Development
Researchers developed a fluorescent and colorimetric pH probe, BTABr, with outstanding water solubility, which could potentially be used for real-time pH sensing and intracellular pH imaging. The probe exhibits a naked-eye colorimetric response and high stability and selectivity, along with large Stokes shifts, making it suitable for monitoring acidic and alkaline solutions (R. Diana, U. Caruso, A. Tuzi, B. Panunzi, 2020).
Noncovalent Interactions in Thiadiazole Derivatives
A study on adamantane-1,3,4-thiadiazole hybrid derivatives, including N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, provided insights into noncovalent interactions using crystallographic analysis and quantum theory of atoms-in-molecules (QTAIM) approach. This research highlights the significance of halogen substitutions in affecting the nature of these interactions and the stabilization of crystal structures (A. El-Emam et al., 2020).
Antibacterial Activity of Thiazol-2-amine Derivatives
A compound structurally similar to 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. This suggests potential applications of such compounds in developing new antibacterial agents (Nadine Uwabagira, B. Sarojini, B. Poojary, 2018).
CO2 Capture by Task-Specific Ionic Liquid
An ionic liquid with an appended amine group was synthesized and demonstrated to react reversibly with CO2, effectively sequestering the gas as a carbamate salt. This research underscores the potential of using such ionic liquids in CO2 capture and sequestration technologies (Eleanor D. Bates et al., 2002).
Propiedades
IUPAC Name |
5-bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2S.BrH/c10-8-7(13-9(12)14-8)5-1-3-6(11)4-2-5;/h1-4H,(H2,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITZPFDEJQCUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)N)Br)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656484 | |
| Record name | 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide | |
CAS RN |
1171027-89-6 | |
| Record name | 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



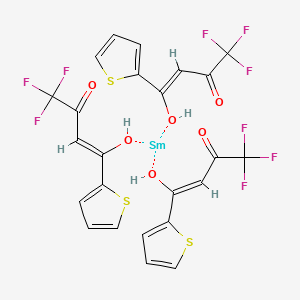
![7-{(1R,4S,5R,6R)-6-[(1E,3S)-3-hydroperoxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl}heptanoic acid](/img/structure/B1518672.png)
![L-[3-13C]rhamnose monohydrate](/img/structure/B1518676.png)
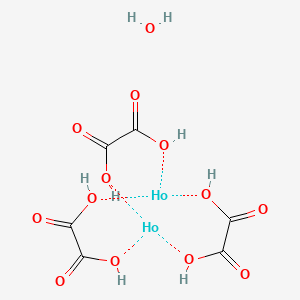
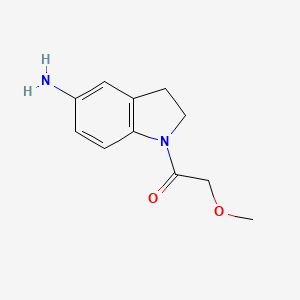
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B1518680.png)
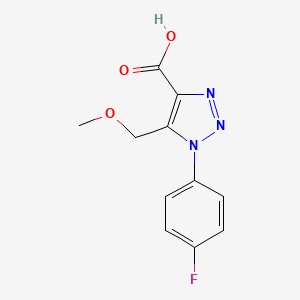
![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B1518684.png)


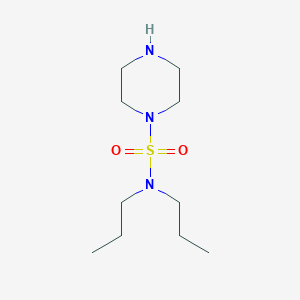
![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid](/img/structure/B1518692.png)
